N-(2,5-dimethylphenyl)-N~2~-(3-methoxypropyl)asparagine
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Overview
Description
3-[(2,5-Dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a carbamoyl group attached to a dimethylphenyl ring and an amino group attached to a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with 3-methoxypropylamine to form the intermediate 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,3-dimethylphenyl)carbamoyl]amino}propanoic acid
- 3-{[(2,4-dimethylphenyl)carbamoyl]amino}propanoic acid
Uniqueness
3-[(2,5-Dimethylphenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid is unique due to its specific structural features, such as the position of the dimethyl groups on the phenyl ring and the presence of the methoxypropyl chain
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
4-(2,5-dimethylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-11-5-6-12(2)13(9-11)18-15(19)10-14(16(20)21)17-7-4-8-22-3/h5-6,9,14,17H,4,7-8,10H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
CKDWLZHYVGSHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCCOC |
Origin of Product |
United States |
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